Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate
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Overview
Description
Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate is a chemical compound known for its unique structure and properties. It is an ester derivative that contains aromatic and aliphatic components, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate typically involves the esterification of 3-butanamido-4-(3-methylphenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Another ester with similar structural features but different functional groups.
Ethyl acetate: A simpler ester used widely in organic synthesis.
Methyl butyrate: An ester with a similar aliphatic chain but different aromatic components
Uniqueness
Ethyl 3-butanamido-4-(3-methylphenoxy)benzoate stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties.
Properties
CAS No. |
81401-54-9 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 3-(butanoylamino)-4-(3-methylphenoxy)benzoate |
InChI |
InChI=1S/C20H23NO4/c1-4-7-19(22)21-17-13-15(20(23)24-5-2)10-11-18(17)25-16-9-6-8-14(3)12-16/h6,8-13H,4-5,7H2,1-3H3,(H,21,22) |
InChI Key |
MVNBRDPWSUYEKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
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